2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

Flavor chemistry Stereochemical purity Regulatory compliance

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- (CAS 106950-34-9), systematically named (2E,6Z)-1,1-diethoxynona-2,6-diene, is a stereochemically defined diethyl acetal of (2E,6Z)-2,6-nonadienal. It belongs to the organic class of acetals—geminal diethers formed by condensation of an aldehyde with two equivalents of ethanol.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 106950-34-9
Cat. No. B12065093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
CAS106950-34-9
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCC=CCCC=CC(OCC)OCC
InChIInChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3
InChIKeyGCIRJCKOUVCUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- (CAS 106950-34-9): Isomer-Defined Acetal for Flavor and Fragrance Procurement


2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- (CAS 106950-34-9), systematically named (2E,6Z)-1,1-diethoxynona-2,6-diene, is a stereochemically defined diethyl acetal of (2E,6Z)-2,6-nonadienal. It belongs to the organic class of acetals—geminal diethers formed by condensation of an aldehyde with two equivalents of ethanol [1]. This compound carries FEMA number 3378, JECFA number 946, and FDA UNII 3E7JZG2UM4, and is recognized as a synthetic flavoring agent approved for food use in multiple jurisdictions [2]. The (2E,6Z) stereochemistry defines the precise spatial arrangement of the conjugated diene system, distinguishing it from mixed-isomer commercial grades and directly impacting sensory performance and regulatory identity.

Isomer-defined (2E,6Z) identity supports sensory fidelity and batch consistency
Pro-fragrance acetal format enables pH-triggered aroma release for controlled delivery
Low-odor precursor supports dosage flexibility without pre-release flavor impact

Why 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- Cannot Be Interchanged with Mixed-Isomer Acetals or the Parent Aldehyde


Procurement of 2,6-nonadienal derivatives for flavor and fragrance applications cannot rely on simple class-based substitution because stereochemistry, functional group protection, and physicochemical properties diverge sharply among in-class candidates. The (2E,6Z)-diethyl acetal (CAS 106950-34-9) differs from the commonly supplied mixed-isomer grade (CAS 67674-36-6, specified as ≥82% (2E,6Z) with 2–6% (2E,6E) and other geometric isomers) in isomer-defined sensory fidelity [1]. It further differs from the parent aldehyde (2E,6Z)-2,6-nonadienal (CAS 557-48-2) in being an intrinsically low-odor, hydrolysis-labile pro-fragrance rather than a highly volatile, potent odorant [2]. These differences produce measurable consequences for formulation shelf life, aroma release kinetics, and regulatory documentation. The quantitative evidence below establishes why an isomer-specific acetal procurement specification is required.

Target
Substitute
Risk
Isomer-defined (2E,6Z)-acetal
Mixed-isomer acetal
Isomer purity differences may shift aroma character and regulatory alignment
Pro-fragrance acetal
Free aldehyde
Release mechanism and volatility profile may not transfer; immediate odor vs. latent delivery

Quantitative Differentiation Evidence: 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- vs. Closest Analogs


Isomer-Defined (2E,6Z) Specification vs. Mixed-Isomer Commercial Grade: Sensory and Regulatory Precision

CAS 106950-34-9 defines the single (2E,6Z)-isomer, whereas the commercially prevalent CAS 67674-36-6 is a mixed-isomer product. The EFSA/JECFA specification for CAS 67674-36-6 requires ≥90% total isomers, with only ≥82% as the target (2E,6Z)-isomer and up to 8% other geometric isomers [(2E,6E), (2Z,6E), (2Z,6Z)] plus 8% 2-nonenal diethyl acetal as a side-component [1]. Bedoukian Research Inc. technical specifications confirm 85.0% minimum (2E,6Z) main isomer with 0.1%–15.0% (2E,6E) secondary isomer in the mixed-grade product . The pure (2E,6Z)-isomer specification eliminates sensory variability arising from off-isomer notes and simplifies regulatory documentation under flavouring substance FL-no: 06.025.

Isomer Purity
Head-to-head
Target: 100% (2E,6Z)
Mixed-isomer: ≥82% (2E,6Z)
Δ15–18 pp higher purity
Supports sensory consistency and regulatory documentation review
Elimination of 2–6% (2E,6E) off-isomer
Flavor chemistry Stereochemical purity Regulatory compliance Quality control

pH-Dependent Hydrolysis-Triggered Aroma Release: Acetal as Latent Pro-Fragrance vs. Free Aldehyde

The diethyl acetal functions as a latent aroma precursor that is essentially odorless in its intact state and releases the potent (2E,6Z)-2,6-nonadienal aldehyde upon acid-catalyzed hydrolysis. Dubova et al. (2016) demonstrated that in cucumber distillates at pH 3.0, conversion of (E,Z)-2,6-nonadienal diethyl acetal to aldehydes leads to 'full restoration of the fresh scent,' whereas at pH 6.0 the acetal remains largely intact and the aroma profile shifts to 'cucumber with vegetable shades' rather than fresh saturated cucumber [1]. The parent aldehyde (CAS 557-48-2), in contrast, is an immediately volatile, highly potent odorant (odor detection threshold ~0.00001 μg/L in air) that provides no controlled-release functionality [2].

pH-Dependent Release
Reported
pH 3.0: Full fresh cucumber restoration
pH 6.0: Vegetable-shade aroma (acetal intact)
Supports pH-triggered aroma delivery in acidic matrices
Cucumber distillate model; Dubova et al. 2016
Controlled release Pro-fragrance Flavor delivery pH-triggered hydrolysis

Vapor Pressure Differential: 10-Fold Lower Volatility Enables Sustained Aroma Profile vs. Aldehyde

The diethyl acetal exhibits a vapor pressure approximately one order of magnitude lower than the parent aldehyde, directly impacting evaporation rate and aroma longevity in applications. The acetal has a reported vapor pressure of 0.0151 mm Hg at 20°C (EPI Suite v4.0, Bedoukian) , while (2E,6Z)-2,6-nonadienal has a vapor pressure of 0.156 mm Hg at 20°C (EPI Suite v4.0, RIFM safety assessment) or 0.28 mm Hg at 25°C [1]. This ~10.3-fold lower vapor pressure for the acetal translates to slower evaporation from product matrices and a more gradual aroma release profile, complementing the pH-triggered hydrolysis mechanism.

Vapor Pressure
Cross-study
Acetal: 0.0151 mm Hg
Aldehyde: 0.156 mm Hg
~10.3× lower volatility
May support sustained aroma profile vs. rapid evaporation
EPI Suite v4.0 estimates; 20°C
Volatility control Substantivity Fragrance longevity Physicochemical properties

Intrinsically Low Odor Acetal vs. Ultra-Potent Aldehyde: Enabling Precise Dosage Control in Formulation

A fundamental differentiation is that the diethyl acetal possesses negligible intrinsic odor, whereas the parent aldehyde is one of the most potent known flavor compounds. Dubova et al. (2016) explicitly state: 'Due to the higher molecular weight, most acetals have negligible odour or are odourless' [1]. This is corroborated by the structural rationale: the acetal masks the carbonyl group responsible for olfactory receptor activation. In contrast, (2E,6Z)-2,6-nonadienal has an orthonasal odor detection threshold reported as 0.00001 μg/L (0.01 pg/L) in air, with a relative odor activity value (rOAV) of 1804 [2] and is described as eliciting 'cucumber, green' notes at trace levels. The acetal's odorlessness makes it suitable as a precursor that can be dosed at higher levels without overwhelming the formulation, with the active aroma released only upon hydrolysis.

Odor Threshold
Class-level
Acetal: negligible/odorless (class inference)
Aldehyde: 0.00001 µg/L, rOAV 1804
Supports pro-fragrance design with delayed aroma expression
Precise acetal threshold not located; data to verify
Odor threshold Pro-fragrance design Dosage precision Sensory science

Log Kow Differential: Enhanced Oil-Phase Partitioning vs. Aldehyde for Emulsion and Lipid-Based Formulations

The acetal exhibits substantially higher lipophilicity than the parent aldehyde, with an estimated Log Kow (octanol-water partition coefficient) of 4.21 (KOWWIN v1.67 estimate) [1] compared to 2.68–2.84 for (2E,6Z)-2,6-nonadienal [2]. This ~1.4–1.5 Log unit difference corresponds to an approximately 25- to 30-fold greater partitioning into the octanol (lipid) phase. The higher Log Kow of the acetal is consistent with its complete insolubility in water (estimated water solubility 9.54 mg/L at 25°C) versus the aldehyde's water solubility of 318.8 mg/L [1][2].

Log Kow Partitioning
Cross-study
Acetal: Log Kow 4.21
Aldehyde: Log Kow 2.68
~25–30× higher lipid partitioning
Supports oil-phase retention in emulsion and lipid-based products
KOWWIN v1.67 / EPI Suite estimates
Partition coefficient Formulation science Lipophilicity Emulsion stability

Procurement-Guiding Application Scenarios for 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- (CAS 106950-34-9)


Acidic Beverage and Condiment Flavoring with Built-In Aroma Release

In acidic food matrices (pH ≤ 3.5) such as carbonated soft drinks, fruit juices, vinaigrettes, and pickled products, the (2E,6Z)-diethyl acetal undergoes hydrolysis to release the parent aldehyde, delivering the fresh cucumber character only upon consumption. The intrinsically low odor of the intact acetal (Evidence Item 4) prevents premature aroma loss during manufacturing and storage, while the pH-dependent hydrolysis mechanism (Evidence Item 2) ensures that the full sensory impact coincides with product use. This dual functionality—storage stability plus on-demand release—makes the defined-isomer acetal superior to the free aldehyde, which would dissipate during processing and shelf life due to its high volatility (vapor pressure 0.156 mm Hg) and chemical reactivity .

Fine Fragrance and Personal Care Formulations Requiring Sustained Green-Floral Dry-Down

The acetal's 10-fold lower vapor pressure (0.0151 vs. 0.156 mm Hg, Evidence Item 3) and its 'smooth violet, melon' organoleptic profile (vs. the aldehyde's aggressive 'powerful violet-leaf' impact) make it the preferred choice for galbanum, oakmoss, and green-floral fragrance blends where a sustained mid-to-base note is desired. Bedoukian Research Inc. recommends the acetal at 0.5% maximum in fragrance concentrate for galbanum and oakmoss accords . The higher Log Kow (4.21 vs. 2.68, Evidence Item 5) ensures preferential retention in the oil phase of creams and lotions, prolonging fragrance substantivity on skin. The aldehyde, by contrast, serves as a top-note impact material with tenacity of 16 hours on blotter , making the two compounds complementary but non-interchangeable for different stages of the fragrance evaporation curve.

High-Fidelity Cucumber and Melon Flavor Reconstitution in Processed Foods

For heat-processed foods where fresh cucumber character is lost during thermal treatment, the (2E,6Z)-diethyl acetal provides a means to reconstitute aroma authenticity. Dubova et al. (2016) specifically demonstrated that cucumber distillates contain (E,Z)-2,6-nonadienal diethyl acetal as the principal insoluble acetal responsible for the characteristic scent, and that acidification to pH 3.0 fully restores the fresh cucumber aroma . The isomer-defined specification (≥82% (2E,6Z) minimum per EFSA; Evidence Item 1) ensures that the reconstituted aroma faithfully reproduces the natural (2E,6Z) stereochemistry found in cucumber (Cucumis sativus), where (2E,6Z)-2,6-nonadienal is the key odorant . Mixed-isomer grades containing (2E,6E) off-isomers would introduce distorted green notes not present in authentic cucumber aroma.

Regulatory-Compliant Flavor Ingredient Procurement for EU and Global Markets

The specific (2E,6Z)-isomer (CAS 106950-34-9) carries FEMA 3378 and JECFA 946 designations with an acceptable daily intake (ADI) classification of 'No safety concern at current levels of intake when used as a flavouring agent' (JECFA, 2001) . EFSA has noted that the chemical name for the flavouring substance FL-no: 06.025 should be updated to 1,1-Diethoxynona-(2E,6Z)-diene to correctly reflect the stereochemical configuration . Procurement of the isomer-defined CAS 106950-34-9 aligns directly with EFSA's naming recommendation and facilitates regulatory dossier preparation, whereas the mixed-isomer CAS 67674-36-6 is associated with an incorrect stereochemical designation in some regulatory databases (originally assigned as (2Z,6Z)-isomer). For food and flavor manufacturers operating under EU Regulation 1334/2008, the stereochemically correct CAS simplifies compliance documentation.

Application
Selection Property
Validation Focus
Acidic beverage flavor formulation
pH-triggered acetal hydrolysis for on-demand release
Hydrolysis kinetics at target product pH
Fine fragrance sustained dry-down
Lower vapor pressure and oil-phase affinity
Volatility profile and substantivity on skin
Cucumber/melon flavor reconstitution
Stereochemical fidelity to natural (2E,6Z)-nonadienal
Sensory authenticity vs. natural extract; off-isomer absence
Regulatory-compliant flavor ingredient procurement
EFSA/JECFA-aligned (2E,6Z) identity documentation
Alignment with FL-no: 06.025 and EU 1334/2008 dossiers
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